Cas no 1262019-20-4 (2-Methoxy-3-hydroxy-trans-cinnamic acid)

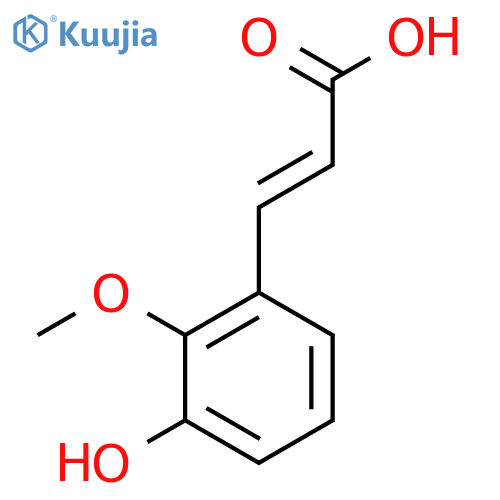

1262019-20-4 structure

商品名:2-Methoxy-3-hydroxy-trans-cinnamic acid

CAS番号:1262019-20-4

MF:C10H10O4

メガワット:194.184003353119

CID:4796049

2-Methoxy-3-hydroxy-trans-cinnamic acid 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-2-methoxycinnamic acid

- 2-Methoxy-3-hydroxy-trans-cinnamic acid

- (2E)-3-(3-hydroxy-2-methoxyphenyl)prop-2-enoic acid

-

- インチ: 1S/C10H10O4/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6,11H,1H3,(H,12,13)/b6-5+

- InChIKey: LLMZGLGURUGRAT-AATRIKPKSA-N

- ほほえんだ: O(C)C1C(=CC=CC=1/C=C/C(=O)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 66.8

2-Methoxy-3-hydroxy-trans-cinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016260-250mg |

3-Hydroxy-2-methoxycinnamic acid |

1262019-20-4 | 97% | 250mg |

504.00 USD | 2021-05-31 | |

| Alichem | A015016260-1g |

3-Hydroxy-2-methoxycinnamic acid |

1262019-20-4 | 97% | 1g |

1,534.70 USD | 2021-05-31 | |

| Alichem | A015016260-500mg |

3-Hydroxy-2-methoxycinnamic acid |

1262019-20-4 | 97% | 500mg |

855.75 USD | 2021-05-31 |

2-Methoxy-3-hydroxy-trans-cinnamic acid 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

1262019-20-4 (2-Methoxy-3-hydroxy-trans-cinnamic acid) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量